4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound is a sulfonamide derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the scientific research of 4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide. These include the development of more efficient and cost-effective synthesis methods, the identification of new pharmacological targets, and the optimization of its pharmacological properties for clinical use. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for enhanced therapeutic efficacy.
In conclusion, this compound is a promising compound that has shown significant potential in the field of medicinal chemistry. Its various pharmacological properties make it a potential drug candidate for the treatment of various diseases. However, further scientific research is necessary to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound involves the reaction of 4-cyanobenzene-1-sulfonyl chloride with 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethylamine in the presence of a base.
Scientific Research Applications
The scientific research application of 4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide is vast and varied. This compound has been extensively studied for its potential use in the field of medicinal chemistry as a drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes.
properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c20-12-14-3-9-17(10-4-14)26(23,24)21-13-18(22)15-5-7-16(8-6-15)19-2-1-11-25-19/h1-11,18,21-22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYRRJUVEUXYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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